molecular formula C23H31NO3S B12364986 Pyrrolidine, 1-(2-(4'-((3-methoxypropyl)sulfonyl)(1,1'-biphenyl)-4-yl)ethyl)-2-methyl-, (2R)- CAS No. 1021169-11-8

Pyrrolidine, 1-(2-(4'-((3-methoxypropyl)sulfonyl)(1,1'-biphenyl)-4-yl)ethyl)-2-methyl-, (2R)-

Cat. No.: B12364986
CAS No.: 1021169-11-8
M. Wt: 401.6 g/mol
InChI Key: ADRZQEOBUFIYAZ-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for APD-916 are not extensively detailed in publicly available sources. it is known that the compound exhibits favorable pharmacokinetic properties and has been formulated for oral administration . Industrial production methods for APD-916 would likely involve standard pharmaceutical synthesis techniques, including the use of organic solvents, catalysts, and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

APD-916, as an H3 receptor antagonist, undergoes various chemical reactions typical of organic compounds. These reactions may include:

    Oxidation: Involving the addition of oxygen or the removal of hydrogen.

    Reduction: Involving the addition of hydrogen or the removal of oxygen.

    Substitution: Involving the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions would include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions would depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a model compound for studying histamine H3 receptor antagonists.

    Biology: For investigating the role of histamine in the central nervous system.

    Medicine: Primarily for the treatment of narcolepsy with cataplexy. .

Mechanism of Action

APD-916 exerts its effects by acting as an inverse agonist of the histamine H3 receptor. This receptor is predominantly expressed in the brain and plays a crucial role in regulating the synthesis and release of histamine. By inhibiting presynaptic autoreceptors, APD-916 increases the synthesis and release of histamine, which in turn enhances arousal and wakefulness . The histaminergic system is also influenced by orexin/hypocretin neurons, which are associated with narcolepsy and cataplexy.

Comparison with Similar Compounds

APD-916 is unique in its high potency and selectivity as an inverse agonist of the histamine H3 receptor. Similar compounds include other histamine H3 receptor antagonists, such as:

Properties

CAS No.

1021169-11-8

Molecular Formula

C23H31NO3S

Molecular Weight

401.6 g/mol

IUPAC Name

(2R)-1-[2-[4-[4-(3-methoxypropylsulfonyl)phenyl]phenyl]ethyl]-2-methylpyrrolidine

InChI

InChI=1S/C23H31NO3S/c1-19-5-3-15-24(19)16-14-20-6-8-21(9-7-20)22-10-12-23(13-11-22)28(25,26)18-4-17-27-2/h6-13,19H,3-5,14-18H2,1-2H3/t19-/m1/s1

InChI Key

ADRZQEOBUFIYAZ-LJQANCHMSA-N

Isomeric SMILES

C[C@@H]1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC

Canonical SMILES

CC1CCCN1CCC2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)CCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.